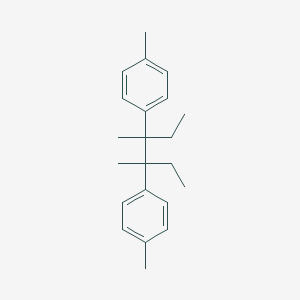
1,2,4,9-Tetrabromo-dibenzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4,9-Tetrabromo-dibenzofuran is a brominated derivative of dibenzofuran, a heterocyclic organic compound. It has the molecular formula C₁₂H₄Br₄O and a molecular weight of 483.776 g/mol
Méthodes De Préparation
The synthesis of 1,2,4,9-Tetrabromo-dibenzofuran typically involves the bromination of dibenzofuran. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination at the desired positions on the dibenzofuran ring . Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
1,2,4,9-Tetrabromo-dibenzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts that facilitate the desired transformations .
Applications De Recherche Scientifique
1,2,4,9-Tetrabromo-dibenzofuran has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of flame retardants and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,2,4,9-Tetrabromo-dibenzofuran involves its interaction with specific molecular targets and pathways. The bromine atoms play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
1,2,4,9-Tetrabromo-dibenzofuran can be compared with other brominated dibenzofurans, such as 2,3,7,8-Tetrabromodibenzofuran. While both compounds share similar structural features, their reactivity and applications may differ due to the positions of the bromine atoms.
Similar compounds include:
- 2,3,7,8-Tetrabromodibenzofuran
- 1,2,3,4-Tetrabromodibenzofuran
- 1,2,3,9-Tetrabromodibenzofuran
Propriétés
Numéro CAS |
617707-66-1 |
|---|---|
Formule moléculaire |
C12H4Br4O |
Poids moléculaire |
483.77 g/mol |
Nom IUPAC |
1,2,4,9-tetrabromodibenzofuran |
InChI |
InChI=1S/C12H4Br4O/c13-5-2-1-3-8-9(5)10-11(16)6(14)4-7(15)12(10)17-8/h1-4H |
Clé InChI |
IMSGIHSYTWQBIP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)Br)C3=C(O2)C(=CC(=C3Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


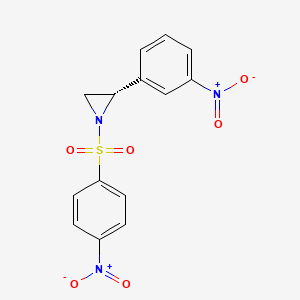
![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B14219305.png)
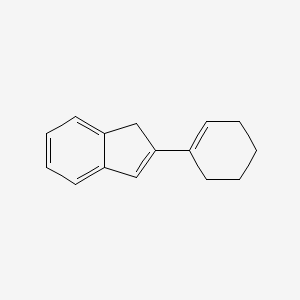
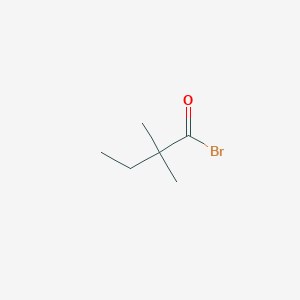
![Morpholine, 4-[3-(diphenylphosphinyl)-1,3-diphenyl-1,2-propadienyl]-](/img/structure/B14219337.png)
![N-Methyl-3-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B14219344.png)
![N-[2-(4-Nitroanilino)ethyl]formamide](/img/structure/B14219345.png)
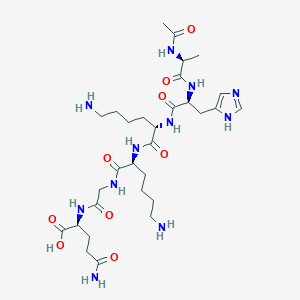
![1-[(4S)-4-Benzyl-2,2-dimethyl-1,3-oxazolidin-3-yl]-2-diazonioethen-1-olate](/img/structure/B14219353.png)
![4,4'-Bis[(2-ethenylphenyl)methoxy]-2,2',3,3',5,5'-hexamethyl-1,1'-biphenyl](/img/structure/B14219358.png)

![2-[(Hept-2-yn-1-yl)sulfanyl]phenyl (4-methylbenzene-1-sulfonyl)acetate](/img/structure/B14219370.png)
